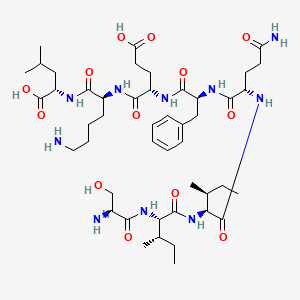

OVA-Q4 Peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H76N10O13 |

|---|---|

Molecular Weight |

977.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C46H76N10O13/c1-7-26(5)37(56-45(67)38(27(6)8-2)55-39(61)29(48)24-57)44(66)52-31(17-19-35(49)58)42(64)53-33(23-28-14-10-9-11-15-28)43(65)51-32(18-20-36(59)60)41(63)50-30(16-12-13-21-47)40(62)54-34(46(68)69)22-25(3)4/h9-11,14-15,25-27,29-34,37-38,57H,7-8,12-13,16-24,47-48H2,1-6H3,(H2,49,58)(H,50,63)(H,51,65)(H,52,66)(H,53,64)(H,54,62)(H,55,61)(H,56,67)(H,59,60)(H,68,69)/t26-,27-,29-,30-,31-,32-,33-,34-,37-,38-/m0/s1 |

InChI Key |

BEJBAKJWXLLHGC-WWAIIBKRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

OVA-Q4 Peptide: A Technical Guide for Immunological Research

An In-depth Examination of a Key Altered Peptide Ligand in T-Cell Immunology

Abstract

The OVA-Q4 peptide, with the amino acid sequence H-Ser-Ile-Ile-Gln-Phe-Glu-Lys-Leu-OH (SIIQFEKL), is a critical tool in immunological research, particularly in the study of T-cell activation and tolerance.[1][2][3] As a variant of the immunodominant ovalbumin peptide epitope OVA (257-264) (SIINFEKL), OVA-Q4 serves as an altered peptide ligand (APL) with distinct immunological properties. This technical guide provides a comprehensive overview of the this compound, including its core characteristics, role in T-cell signaling, and detailed experimental protocols for its application in immunological assays. The information presented is intended for researchers, scientists, and drug development professionals engaged in immunology and related fields.

Introduction

The interaction between the T-cell receptor (TCR) and peptide-MHC (pMHC) complexes is a cornerstone of the adaptive immune response. Altered peptide ligands, synthetic peptides with amino acid substitutions compared to the native epitope, are invaluable for dissecting the nuances of this interaction. The this compound is a well-characterized APL derived from the chicken ovalbumin protein, specifically the SIINFEKL epitope, which is presented by the MHC class I molecule H-2Kb.[1][2] This peptide has been instrumental in advancing our understanding of T-cell activation thresholds, thymic selection, and the development of immunological memory.

Core Characteristics of this compound

The defining feature of OVA-Q4 is its reduced agonistic activity compared to the parental SIINFEKL peptide. This alteration in biological activity stems from the amino acid substitutions at positions 4 (N to Q) of the parent peptide.

Peptide Sequence and Properties

A summary of the key properties of the this compound is presented in the table below.

| Property | Value | Reference |

| Sequence | H-Ser-Ile-Ile-Gln-Phe-Glu-Lys-Leu-OH (SIIQFEKL) | |

| Parent Peptide | SIINFEKL (OVA 257-264) | |

| MHC Restriction | H-2Kb (Mouse MHC Class I) | |

| Biological Activity | Weak agonist for OT-I T-cells |

Comparative Affinity and Avidity

The immunological response to a pMHC is heavily influenced by the affinity of the TCR for the pMHC and the overall functional avidity of the T-cell. OVA-Q4, in comparison to the high-affinity SIINFEKL (N4) peptide, exhibits weaker binding to the OT-I TCR.

| Peptide | Description | TCR Affinity (2D) | Functional Avidity | Reference |

| SIINFEKL (N4 OVA) | Parental high-affinity agonist | High | High | |

| SIIQFEKL (Q4 OVA) | Weak agonist | Lower than N4 OVA | Lower than N4 OVA | |

| SIITFEKL (T4 OVA) | Very weak agonist | Lower than Q4 OVA | Lower than Q4 OVA | |

| SIIVFEKL (V4 OVA) | Very low-affinity agonist | Lowest | Lowest |

Role in T-Cell Biology

The altered affinity of OVA-Q4 for the OT-I TCR makes it a valuable tool for studying various aspects of T-cell biology, from development to effector function.

T-Cell Activation

OVA-Q4 induces a qualitatively different T-cell activation profile compared to the potent agonist SIINFEKL. Studies have shown that stimulation of naive OT-I T-cells with OVA-Q4 results in a delayed and reduced upregulation of activation markers such as CD25 and CD69.

Thymic Selection

The affinity of the TCR for self-pMHC complexes in the thymus dictates the fate of developing thymocytes. High-affinity interactions lead to negative selection (deletion), while low-affinity interactions promote positive selection. Studies using OVA peptide variants have shown that high-affinity peptides like OVA and Q4 can induce negative selection, while lower-affinity peptides are involved in positive selection.

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound.

In Vitro T-Cell Activation Assay

This protocol describes the stimulation of OT-I T-cells with peptide-pulsed antigen-presenting cells (APCs).

Materials:

-

OT-I CD8+ T-cells (from OT-I TCR transgenic mice)

-

Antigen-presenting cells (e.g., RMA-S cells, splenocytes)

-

This compound (SIIQFEKL)

-

SIINFEKL peptide (positive control)

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

2-Mercaptoethanol

-

Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD8, anti-CD69, anti-CD25)

-

96-well U-bottom plates

Procedure:

-

Preparation of Peptide Solutions: Dissolve OVA-Q4 and SIINFEKL peptides in sterile DMSO to create stock solutions (e.g., 1 mg/mL). Further dilute in sterile PBS or culture medium to desired working concentrations.

-

Peptide Pulsing of APCs:

-

Wash APCs (e.g., RMA-S cells) twice with serum-free medium.

-

Resuspend APCs at a concentration of 1 x 10^6 cells/mL in serum-free medium.

-

Add varying concentrations of OVA-Q4 or SIINFEKL peptide to the APC suspension.

-

Incubate for 1-2 hours at 37°C to allow for peptide binding to MHC molecules.

-

Wash the peptide-pulsed APCs three times with complete medium to remove unbound peptide.

-

-

Co-culture of T-cells and APCs:

-

Isolate OT-I CD8+ T-cells from the spleen or lymph nodes of an OT-I mouse.

-

In a 96-well plate, add 1 x 10^5 OT-I T-cells per well.

-

Add 1 x 10^5 peptide-pulsed APCs to the wells containing T-cells.

-

Incubate the co-culture for 18-24 hours at 37°C in a humidified CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest cells from the co-culture.

-

Stain with fluorescently labeled antibodies against CD8, CD69, and CD25 according to the manufacturer's protocols.

-

Analyze the cells using a flow cytometer to determine the percentage of activated (CD69+ or CD25+) CD8+ T-cells.

-

In Vivo T-Cell Proliferation using CFSE Labeling

This protocol outlines the assessment of T-cell proliferation in vivo in response to OVA-Q4.

Materials:

-

OT-I TCR transgenic mice

-

Recipient mice (e.g., C57BL/6)

-

This compound

-

Adjuvant (e.g., Complete Freund's Adjuvant)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Sterile PBS

-

Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD8, anti-Vα2)

Procedure:

-

Isolation and CFSE Labeling of OT-I T-cells:

-

Prepare a single-cell suspension from the spleens and lymph nodes of an OT-I mouse.

-

Enrich for CD8+ T-cells using a negative selection kit.

-

Resuspend cells in PBS at 1 x 10^7 cells/mL.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

-

Quench the labeling reaction by adding 5 volumes of cold complete medium.

-

Wash the cells three times with cold PBS.

-

-

Adoptive Transfer:

-

Inject 1-2 x 10^6 CFSE-labeled OT-I T-cells intravenously into recipient mice.

-

-

Immunization:

-

One day after adoptive transfer, immunize the recipient mice.

-

Prepare an emulsion of this compound in an adjuvant (e.g., CFA).

-

Inject the peptide-adjuvant emulsion subcutaneously at the base of the tail.

-

-

Analysis of Proliferation:

-

After 3-5 days, harvest spleens and draining lymph nodes from the immunized mice.

-

Prepare single-cell suspensions.

-

Stain with fluorescently labeled antibodies against CD8 and Vα2 (to identify OT-I cells).

-

Analyze by flow cytometry. Proliferation is measured by the serial dilution of CFSE fluorescence in the gated CD8+Vα2+ T-cell population.

-

Conclusion

The this compound is a powerful tool for investigating the fundamental principles of T-cell recognition and response. Its characterization as a weak agonist of the OT-I TCR allows for the detailed study of T-cell activation thresholds, the influence of TCR affinity on cell fate, and the mechanisms of immunological tolerance and memory. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize the this compound in their immunological studies.

References

OVA-Q4 Peptide as an Altered Peptide Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OVA-Q4 peptide, with the amino acid sequence SIIQFEKL, serves as a critical tool in immunological research, particularly in the study of T-cell activation and tolerance.[1][2][3] As an altered peptide ligand (APL) of the immunodominant ovalbumin (OVA) peptide epitope SIINFEKL (N4), OVA-Q4 has been instrumental in elucidating the nuanced relationship between T-cell receptor (TCR) affinity and the downstream signaling events that dictate T-cell fate.[4][5] This technical guide provides an in-depth overview of OVA-Q4, including its mechanism of action, quantitative effects on T-cell responses, detailed experimental protocols, and a visualization of the signaling pathways it modulates.

OVA-Q4 is a variant of the N4 peptide, which is presented by the MHC class I molecule H-2Kb and recognized by the OT-I TCR, a transgenic TCR specific for this peptide-MHC complex. The glutamine (Q) substitution at position 4 of the canonical SIINFEKL sequence reduces the affinity of the peptide for the OT-I TCR, classifying OVA-Q4 as a low-affinity APL. This characteristic makes it an invaluable reagent for investigating how variations in TCR signal strength influence CD8+ T-cell proliferation, cytokine production, and effector function.

Mechanism of Action: Altered Peptide Ligand

Altered peptide ligands are variants of an immunogenic peptide that elicit a modified T-cell response. These modifications can range from full agonism to partial agonism or even antagonism. The interaction between the TCR and the peptide-MHC complex is a critical determinant of the initial signaling cascade that leads to T-cell activation. The affinity and kinetics of this interaction dictate the strength and duration of the signal, which in turn influences the downstream cellular response.

Low-affinity APLs like OVA-Q4 engage the TCR with lower avidity compared to the native agonist peptide. This weaker interaction leads to a quantitatively and, in some aspects, qualitatively different signaling output. While high-affinity ligands typically induce robust proliferation and a strong pro-inflammatory cytokine response, low-affinity ligands often result in a more attenuated or altered response profile.

Quantitative Data on T-Cell Responses to OVA-Q4

The functional consequences of the lower affinity of OVA-Q4 for the OT-I TCR are reflected in various quantitative measures of T-cell activation. The following tables summarize key data comparing the effects of OVA-Q4 to the high-affinity N4 peptide. Note: Specific quantitative data for OVA-Q4 can be limited in the literature; therefore, data for other well-characterized low-affinity OVA APLs with similar properties may be included for comparative purposes.

| Peptide | Sequence | Relative Potency (vs. N4) | EC50 for IFN-γ production (M) | Reference |

| N4 (SIINFEKL) | SIINFEKL | High | ~10⁻¹¹ - 10⁻¹⁰ | |

| Q4 (SIIQFEKL) | SIIQFEKL | Low | ~10⁻⁸ - 10⁻⁷ | |

| T4 (SIITFEKL) | SIITFEKL | Low | ~10⁻⁸ | |

| G4 (SIIGFEKL) | SIIGFEKL | Very Low | >10⁻⁶ |

Table 1: Potency of OVA-Q4 and other Altered Peptide Ligands. The half-maximal effective concentration (EC50) for IFN-γ production by OT-I T cells is significantly higher for low-affinity APLs like OVA-Q4 compared to the high-affinity N4 peptide, indicating a lower potency.

| Cytokine | N4 (High-Affinity) Stimulation | Q4 (Low-Affinity) Stimulation |

| IFN-γ | High | Low to Moderate |

| IL-2 | High | Low |

| TNF-α | High | Low to Moderate |

Table 2: Qualitative Comparison of Cytokine Production by OT-I Cells. Stimulation with the low-affinity this compound generally results in lower production of key effector cytokines compared to the high-affinity N4 peptide.

| Signaling Molecule | N4 (High-Affinity) Stimulation | Q4 (Low-Affinity) Stimulation |

| pLck (Y394) | Sustained high phosphorylation | Transient and lower phosphorylation |

| pZAP70 (Y319/Y493) | Sustained high phosphorylation | Transient and lower phosphorylation |

| pERK1/2 (T202/Y204) | Sustained high phosphorylation | Transient and lower phosphorylation |

Table 3: Qualitative Comparison of T-Cell Receptor Signaling. The phosphorylation of key proximal and downstream signaling molecules is generally weaker and more transient upon stimulation with low-affinity ligands like OVA-Q4.

Experimental Protocols

T-Cell Proliferation Assay using CFSE

This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of OT-I CD8+ T cells in response to stimulation with this compound.

Materials:

-

OT-I transgenic mice (spleen and lymph nodes)

-

RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

-

This compound (SIIQFEKL) and N4 peptide (SIINFEKL)

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

Antigen-presenting cells (APCs), e.g., irradiated splenocytes from a wild-type mouse

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

Isolation of OT-I T cells: Prepare a single-cell suspension from the spleen and lymph nodes of an OT-I mouse. Enriched CD8+ T cells can be obtained using magnetic bead separation for higher purity.

-

CFSE Labeling:

-

Resuspend the OT-I cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM.

-

Incubate for 10 minutes at 37°C, protected from light.

-

Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium.

-

Wash the cells twice with complete RPMI medium.

-

-

Co-culture:

-

Plate APCs (e.g., irradiated splenocytes) at a concentration of 2-5 x 10⁵ cells/well in a 96-well plate.

-

Add the desired concentration of OVA-Q4 or N4 peptide. A typical concentration range for OVA-Q4 is 10⁻⁶ to 10⁻⁸ M, while for N4 it is 10⁻⁹ to 10⁻¹¹ M.

-

Add 1-2 x 10⁵ CFSE-labeled OT-I cells to each well.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 days.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against CD8 and a viability dye.

-

Acquire the samples on a flow cytometer.

-

Gate on live, single, CD8+ cells and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.

-

CFSE Proliferation Assay Workflow

Intracellular Cytokine Staining (ICS)

This protocol describes the detection of intracellular cytokines in OT-I CD8+ T cells following stimulation with this compound.

Materials:

-

OT-I transgenic mice (spleen and lymph nodes)

-

Complete RPMI 1640 medium

-

This compound and N4 peptide

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixation/Permeabilization buffer

-

Fluorescently labeled antibodies against CD8, IFN-γ, IL-2, and TNF-α

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Prepare a single-cell suspension of splenocytes from an OT-I mouse at a concentration of 1-2 x 10⁶ cells/mL.

-

Plate the cells in a 96-well plate.

-

Add OVA-Q4 or N4 peptide at the desired concentration (e.g., 10⁻⁷ M for OVA-Q4, 10⁻⁹ M for N4).

-

Incubate for 1-2 hours at 37°C.

-

Add a protein transport inhibitor (e.g., Brefeldin A at 5 µg/mL) to each well.

-

Incubate for an additional 4-6 hours at 37°C.

-

-

Surface Staining:

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

Stain with a fluorescently labeled anti-CD8 antibody for 20-30 minutes on ice.

-

Wash the cells with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

-

Wash the cells with permeabilization buffer.

-

-

Intracellular Staining:

-

Resuspend the cells in permeabilization buffer containing fluorescently labeled antibodies against IFN-γ, IL-2, and TNF-α.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells twice with permeabilization buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Gate on CD8+ cells and analyze the expression of the intracellular cytokines.

-

Intracellular Cytokine Staining Workflow

T-Cell Receptor Signaling Pathway

The engagement of the TCR by a peptide-MHC complex initiates a cascade of intracellular signaling events. The strength of this initial signal, as modulated by the affinity of the pMHC ligand, has profound effects on the downstream pathway.

High-Affinity Ligand (e.g., N4): A high-affinity interaction leads to a stable and prolonged TCR engagement, resulting in robust and sustained phosphorylation of the CD3 zeta-chain ITAMs by Lck. This, in turn, leads to the strong recruitment and activation of ZAP-70. Activated ZAP-70 phosphorylates key adapter proteins like LAT and SLP-76, leading to the full activation of downstream pathways, including the PLCγ1-Ca²⁺-NFAT, Ras-ERK-AP-1, and PKCθ-NF-κB pathways. This strong and sustained signaling promotes robust T-cell proliferation, differentiation into effector cells, and high levels of cytokine production.

Low-Affinity Ligand (e.g., OVA-Q4): A low-affinity interaction results in a transient and less stable TCR engagement. This leads to weaker and more transient phosphorylation of the ITAMs, reduced recruitment and activation of ZAP-70, and consequently, attenuated activation of downstream signaling pathways. The overall signal strength may be insufficient to surpass the threshold required for full T-cell activation, leading to reduced proliferation, altered cytokine profiles (sometimes biased towards a different T helper phenotype), or even the induction of anergy or a regulatory phenotype.

Differential TCR Signaling by High- vs. Low-Affinity Ligands

Conclusion

The this compound is a powerful tool for dissecting the intricacies of T-cell activation. As a well-characterized low-affinity altered peptide ligand, it allows researchers to probe the downstream consequences of modulating TCR signal strength. This technical guide has provided a comprehensive overview of OVA-Q4, including its mechanism, quantitative effects on T-cell responses, detailed experimental protocols, and a visual representation of the signaling pathways involved. By utilizing OVA-Q4 in their experimental systems, researchers can continue to unravel the fundamental principles governing T-cell biology, with implications for the development of novel immunotherapies and vaccines.

References

- 1. Intracellular Cytokine Staining Protocol [anilocus.com]

- 2. Altered peptide ligands induce quantitatively but not qualitatively different intracellular signals in primary thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative and Temporal Requirements Revealed for Zap-70 Catalytic Activity During T Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of the T cell receptor signaling network in response to altered peptide ligands [dspace.mit.edu]

Mechanism of OVA-Q4 Peptide and T-Cell Receptor Interaction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between altered peptide ligands and T-cell receptors (TCRs) is a cornerstone of immunological research, providing critical insights into T-cell activation, tolerance, and the development of immunotherapies. This guide delves into the core mechanism of the interaction between the OVA-Q4 peptide (SIIQFEKL), a variant of the chicken ovalbumin-derived peptide SIINFEKL, and the OT-I T-cell receptor. Presented by the MHC class I molecule H-2Kb, the this compound serves as a model antigen for studying the biophysical and cellular consequences of varied TCR engagement. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the downstream signaling cascades initiated by this interaction.

Introduction to the OVA-Q4:OT-I TCR System

The OT-I TCR is a well-characterized, transgenic murine TCR specific for the chicken ovalbumin peptide OVA (amino acids 257-264, SIINFEKL) presented by the H-2Kb MHC class I molecule.[1][2] This system is a fundamental tool in immunology to study CD8+ T-cell responses. The native SIINFEKL peptide is a strong agonist for the OT-I TCR. Altered peptide ligands (APLs), such as the Q4 variant (SIINFEKL to SIIQFEKL ), are invaluable for dissecting the relationship between TCR affinity and T-cell function.[3][4][5] The Q4 peptide, with a substitution at position 4 (Asn to Gln), modulates the binding affinity to the OT-I TCR, thereby influencing the subsequent immune response. Understanding the nuances of this interaction is pivotal for designing novel vaccines and T-cell-based therapies.

Quantitative Analysis of TCR-pMHC Interaction

The binding affinity and kinetics of the TCR-pMHC interaction are critical determinants of T-cell activation. These parameters are typically measured using Surface Plasmon Resonance (SPR). Below is a summary of the 3D solution affinities of the OT-I TCR for H-2Kb presenting the native OVA peptide (N4) and the Q4 variant, measured at a physiological temperature of 37°C.

| Peptide | Sequence | Apparent K D (μM) | Active K D (μM) |

| N4 (OVA) | SIINFEKL | 7.8 | 6.8 |

| Q4 | SIIQFEKL | 31 | 27 |

Table 1: OT-I TCR Binding Affinities for N4 (OVA) and Q4 Peptides. The apparent KD represents the affinity for both active and inactive pMHC, while the active KD is the affinity for only the active pMHC. Data extracted from a comprehensive study on OT-I TCR affinities.

Structural Basis of Interaction

TCR Signaling Pathway

The engagement of the TCR by the pMHC complex initiates a complex and well-orchestrated signaling cascade, leading to T-cell activation, proliferation, and differentiation. The strength and duration of the TCR signal, influenced by the binding affinity of the pMHC ligand, dictates the ultimate cellular outcome.

Caption: TCR Signaling Cascade upon pMHC Engagement.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Affinity Measurement

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Caption: Workflow for TCR-pMHC Affinity Measurement using SPR.

Methodology:

-

Protein Preparation: Soluble OT-I TCR and biotinylated H-2Kb-OVA-Q4 pMHC complexes are expressed in E. coli or mammalian cells and purified.

-

Immobilization: The pMHC (ligand) is immobilized on a streptavidin-coated SPR sensor chip.

-

Binding Measurement: A series of concentrations of the soluble TCR (analyte) are injected over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

-

Data Analysis: The resulting sensorgrams are analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

In Vitro OT-I T-Cell Activation Assay

This assay measures the activation and proliferation of OT-I T-cells in response to stimulation with the this compound.

Caption: Workflow for In Vitro OT-I T-Cell Activation Assay.

Methodology:

-

Cell Isolation: CD8+ T-cells are isolated from the spleens and lymph nodes of OT-I transgenic mice.

-

Antigen Presentation: Antigen-presenting cells (APCs), such as irradiated splenocytes, are pulsed with varying concentrations of the this compound.

-

Co-culture: The isolated OT-I T-cells are co-cultured with the peptide-pulsed APCs for 24 to 72 hours.

-

Analysis: T-cell activation is assessed by:

-

Flow Cytometry: Measuring the upregulation of activation markers like CD69 and CD25.

-

Proliferation Assays: Tracking cell division using dyes like CFSE.

-

Cytokine Release: Quantifying the secretion of effector cytokines, such as IFN-γ, into the culture supernatant using ELISA.

-

Conclusion

The this compound and OT-I TCR interaction serves as a powerful model system for elucidating the fundamental principles of T-cell recognition and activation. The quantitative differences in binding affinity between the Q4 variant and the native SIINFEKL peptide translate into distinct downstream signaling events and cellular responses. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the intricate mechanisms of TCR signaling and to advance the development of novel immunomodulatory therapies. A thorough understanding of how subtle changes in the pMHC interface impact T-cell function is paramount for the rational design of therapeutics that can precisely manipulate immune responses.

References

The Interplay of Peptide Affinity and T-Cell Activation: A Technical Guide to the OVA-Q4 Peptide and H-2Kb Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the synthetic peptide OVA-Q4 and the murine major histocompatibility complex (MHC) class I molecule H-2Kb. It is designed to be a comprehensive resource for researchers in immunology, oncology, and drug development, offering detailed experimental protocols, data presentation, and visualization of key biological pathways.

Introduction: The Significance of Peptide-MHC Interactions

The presentation of peptide antigens by MHC molecules is a cornerstone of the adaptive immune response. The affinity of a peptide for its corresponding MHC molecule is a critical determinant of the subsequent T-cell response. High-affinity interactions generally lead to stable peptide-MHC (pMHC) complexes, which are more likely to be recognized by T-cell receptors (TCRs) and trigger a robust immune response. Conversely, lower-affinity peptides may result in transient pMHC complexes, leading to weaker or altered T-cell activation.

The ovalbumin (OVA) peptide 257-264 (SIINFEKL) presented by the murine MHC class I molecule H-2Kb is one of the most extensively studied model systems in immunology. The OVA-Q4 peptide, with the sequence SIIQFEKL , is a variant of the canonical SIINFEKL peptide. It is often utilized as a tool to investigate how alterations in peptide sequence, and consequently MHC binding affinity, influence T-cell activation and function. Understanding the nuances of such interactions is paramount for the rational design of vaccines and immunotherapies.

Quantitative Data on OVA-Q4 and H-2Kb Binding

For comparative purposes, the following table summarizes the known or inferred relative binding affinities and T-cell responses of various OVA peptide variants to H-2Kb.

| Peptide Name | Sequence | H-2Kb Binding Affinity (Relative to SIINFEKL) | T-Cell Response (OT-I) |

| OVA (N4) | SIINFEKL | High | Strong Agonist |

| OVA-Q4 | SIIQ FEKL | Lower | Weaker Agonist |

| OVA-T4 | SIIT FEKL | Lower | Very Weak Agonist |

| OVA-V4 | SIIV FEKL | Lower | Very Weak Agonist |

| OVA-E1 | E IINFEKL | Lower | Weak Agonist |

| OVA-G4 | SIIG FEKL | Lower | Weak Agonist |

This table is a qualitative summary based on functional T-cell activation data from multiple sources. Precise binding affinity ratios are not available.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of peptide-MHC binding and T-cell activation.

Peptide-MHC Class I Binding Assay (Inhibition of Radiolabeled Probe)

This protocol is a standard method to determine the binding affinity of a test peptide to a specific MHC class I molecule by measuring its ability to compete with a radiolabeled high-affinity probe peptide.[1]

Objective: To determine the concentration of unlabeled this compound required to inhibit 50% of the binding of a radiolabeled probe peptide to purified H-2Kb molecules (IC50 value).

Materials:

-

Purified soluble H-2Kb molecules

-

High-affinity radiolabeled probe peptide for H-2Kb (e.g., 125I-labeled SIINFEKL)

-

Unlabeled this compound and other competitor peptides

-

Protease inhibitor cocktail

-

Assay buffer (e.g., PBS with 0.05% Nonidet P-40)

-

96-well filter plates or size-exclusion chromatography columns

-

Gamma counter

Procedure:

-

Prepare a series of dilutions of the unlabeled this compound.

-

In a 96-well plate, incubate a constant amount of purified H-2Kb molecules with a fixed, low concentration of the radiolabeled probe peptide and varying concentrations of the unlabeled OVA-Q4 competitor peptide. Include a control with no competitor peptide (maximum binding) and a control with a large excess of unlabeled probe peptide (non-specific binding).

-

Incubate the mixture at room temperature for 48-72 hours to reach equilibrium.[1]

-

Separate the pMHC complexes from the free radiolabeled peptide using either:

-

Gel Filtration: Pass the mixture through a size-exclusion chromatography column that separates larger pMHC complexes from the smaller free peptide.

-

Antibody Capture: Use a 96-well plate coated with an antibody specific for the MHC molecule to capture the pMHC complexes.

-

-

Quantify the amount of bound radioactivity using a gamma counter.

-

Calculate the percentage of inhibition for each concentration of the competitor peptide.

-

Plot the percentage of inhibition against the logarithm of the competitor peptide concentration and determine the IC50 value from the resulting dose-response curve.

In Vitro T-Cell Activation and Intracellular Cytokine Staining

This protocol describes the stimulation of antigen-specific T-cells with a peptide and the subsequent detection of cytokine production using flow cytometry.

Objective: To assess the ability of the this compound to activate OVA-specific CD8+ T-cells (e.g., from OT-I transgenic mice) by measuring intracellular IFN-γ production.

Materials:

-

Splenocytes from OT-I mice (or other source of OVA-specific T-cells)

-

This compound, SIINFEKL peptide (positive control), and an irrelevant peptide (negative control)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Fluorescently conjugated antibodies against CD8, and IFN-γ

-

Fixation and permeabilization buffers

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of splenocytes.

-

Plate the cells in a 96-well plate at a density of 1-2 x 106 cells/well.

-

Stimulate the cells with the this compound, positive control peptide, or negative control peptide at various concentrations for 6-12 hours at 37°C.

-

For the last 4-6 hours of incubation, add a protein transport inhibitor (Brefeldin A or Monensin) to the culture to allow for the accumulation of intracellular cytokines.

-

Harvest the cells and stain for the surface marker CD8.

-

Fix and permeabilize the cells using appropriate buffers.

-

Stain for intracellular IFN-γ with a fluorescently labeled antibody.

-

Wash the cells and acquire the data on a flow cytometer.

-

Analyze the data to determine the percentage of CD8+ T-cells that are producing IFN-γ in response to each peptide.

References

The Impact of Glutamine Substitution in the OVA-Q4 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of glutamine substitution in the ovalbumin (OVA) peptide variant, OVA-Q4. By altering a key residue in the immunodominant SIINFEKL peptide, the resulting SIIQFEKL (OVA-Q4) peptide exhibits modified immunological properties, offering a valuable tool for dissecting T-cell activation, tolerance, and the development of novel immunotherapies. This document provides a comprehensive overview of the quantitative effects of this substitution, detailed experimental methodologies, and a visualization of the implicated signaling pathways.

Introduction: The Significance of Altered Peptide Ligands

Altered peptide ligands (APLs) are variants of immunogenic peptides that bear amino acid substitutions at T-cell receptor (TCR) or Major Histocompatibility Complex (MHC) contact residues. These modifications can profoundly impact the trimolecular interaction between the peptide, MHC molecule, and TCR, leading to a spectrum of T-cell responses ranging from full agonism to partial agonism, antagonism, or anergy. The OVA-Q4 peptide, a derivative of the well-characterized H-2Kb-restricted OVA₂₅₇₋₂₆₄ (SIINFEKL) epitope, serves as a quintessential model for studying the effects of reduced TCR signaling strength. The substitution of asparagine (N) at position 4 with glutamine (Q) results in a weaker agonist for the OT-I TCR, which is specific for the native SIINFEKL peptide.[1][2][3][4]

Quantitative Analysis of this compound Function

The glutamine substitution in the this compound leads to quantifiable differences in its interaction with MHC class I molecules and its ability to stimulate OT-I CD8+ T cells compared to the native OVA peptide.

Table 1: Comparative Binding Affinity of OVA and OVA-Q4 Peptides to H-2Kb

| Peptide | Sequence | MHC Allele | Binding Affinity (IC₅₀ nM) | Stability of pMHC Complex (t₁/₂) |

| OVA | SIINFEKL | H-2Kb | ~1.4 - 215 | ~14 hours |

| OVA-Q4 | SIIQFEKL | H-2Kb | Higher IC₅₀ than OVA (Weaker Affinity) | Reduced compared to high-affinity peptides |

Note: Specific IC₅₀ values for a direct comparison between OVA and OVA-Q4 in the same assay are not consistently reported across literature, but studies consistently indicate that altered peptide ligands with reduced T-cell agonism often have altered MHC binding characteristics. The stability of the peptide-MHC complex is a critical determinant of immunogenicity.[5]

Table 2: Comparative T-Cell Response to OVA and OVA-Q4 Peptides

| Parameter | OVA (SIINFEKL) | OVA-Q4 (SIIQFEKL) |

| T-Cell Proliferation | ||

| Peptide Concentration for half-maximal response (EC₅₀) | Low (nM range) | High (µM range) |

| % Proliferating OT-I Cells (at optimal concentration) | High | Lower than OVA |

| Cytokine Secretion (IFN-γ) | ||

| Peptide Concentration for half-maximal response (EC₅₀) | Low (pM to nM range) | High (nM to µM range) |

| Max IFN-γ production (pg/mL) | High | Lower than OVA |

| Cytokine Secretion (IL-2) | ||

| Peptide Concentration for half-maximal response (EC₅₀) | Low (pM to nM range) | High (nM to µM range) |

| Max IL-2 production (pg/mL) | High | Lower than OVA |

Note: The data presented are compiled from multiple studies and represent the general consensus on the relative potencies of OVA and OVA-Q4. Absolute values can vary depending on the specific experimental conditions.

Signaling Pathways: Strong vs. Weak TCR Agonists

The differential responses to OVA and OVA-Q4 peptides are rooted in the strength of the signal transduced through the TCR. A strong agonist like OVA induces robust and sustained signaling, leading to full T-cell activation. In contrast, a weak agonist like OVA-Q4 elicits a weaker, more transient signal, resulting in a quantitatively and qualitatively different cellular outcome.

Caption: Differential TCR signaling by strong vs. weak agonists.

A strong agonist like the native OVA peptide leads to sustained phosphorylation of key signaling intermediates such as Lck, ZAP-70, and LAT. This results in robust activation of downstream pathways including the PLCγ1-Ca²⁺-NFAT axis and the Ras-ERK pathway, culminating in high levels of proliferation and effector cytokine production. Conversely, the weak agonist OVA-Q4 induces only transient phosphorylation of these molecules, leading to attenuated downstream signals and a blunted effector response.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide immunogenicity. Below are protocols for key experiments used to characterize the this compound.

MHC Class I-Peptide Binding Assay (Stabilization Assay)

This assay measures the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of TAP-deficient cell lines, such as RMA-S cells.

Caption: Workflow for MHC Class I-peptide stabilization assay.

Methodology:

-

Cell Culture: Culture RMA-S cells in complete RPMI-1640 medium.

-

Peptide Preparation: Dissolve lyophilized OVA and OVA-Q4 peptides in DMSO to create stock solutions, then dilute to desired concentrations in serum-free media.

-

MHC Stabilization:

-

Incubate RMA-S cells overnight at 26°C to allow for the accumulation of empty, unstable H-2Kb molecules on the cell surface.

-

Add serial dilutions of the test peptides to the cells and incubate for a further 2-4 hours at 37°C.

-

Wash the cells to remove unbound peptide.

-

-

Flow Cytometry:

-

Stain the cells with a fluorescently conjugated antibody specific for H-2Kb.

-

Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the level of stabilized H-2Kb on the cell surface.

-

-

Data Analysis: Plot the MFI against the peptide concentration to determine the concentration required for half-maximal stabilization (EC₅₀) or, in a competition assay, the concentration that inhibits the binding of a reference peptide by 50% (IC₅₀).

In Vitro T-Cell Proliferation Assay (CFSE Dilution)

This assay quantifies the proliferation of OT-I T cells in response to peptide stimulation by measuring the dilution of the fluorescent dye CFSE.

Caption: Workflow for CFSE-based T-cell proliferation assay.

Methodology:

-

Cell Preparation: Isolate splenocytes from an OT-I TCR transgenic mouse.

-

CFSE Labeling:

-

Resuspend splenocytes at 1-10 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium with 10% FBS.

-

Wash the cells twice with complete medium.

-

-

T-Cell Stimulation:

-

Plate CFSE-labeled splenocytes in a 96-well plate.

-

Add serial dilutions of OVA or OVA-Q4 peptides.

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

-

Flow Cytometry:

-

Harvest the cells and stain with fluorescently conjugated antibodies against CD8.

-

Acquire data on a flow cytometer, gating on the CD8+ T-cell population.

-

-

Data Analysis: Analyze the CFSE fluorescence histogram of the CD8+ T cells. Each peak of successively halved fluorescence intensity represents a round of cell division. Calculate the percentage of divided cells and the proliferation index.

Intracellular Cytokine Staining (ICS)

This protocol allows for the quantification of cytokine-producing T cells at a single-cell level following peptide stimulation.

Caption: Workflow for Intracellular Cytokine Staining.

Methodology:

-

Cell Stimulation:

-

Culture OT-I splenocytes with OVA or OVA-Q4 peptides for 4-6 hours at 37°C.

-

For the last 2-4 hours of incubation, add a protein transport inhibitor such as Brefeldin A or Monensin to trap cytokines intracellularly.

-

-

Surface Staining:

-

Wash the cells and stain with a fluorescently conjugated anti-CD8 antibody for 20-30 minutes on ice.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove excess antibody.

-

Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at 4°C.

-

-

Intracellular Staining:

-

Wash the cells in permeabilization buffer.

-

Add fluorescently conjugated antibodies against IFN-γ and IL-2 and incubate for 30 minutes at 4°C in the dark.

-

-

Flow Cytometry:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer, gating on the CD8+ T-cell population to determine the percentage of cells producing each cytokine.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This assay measures the concentration of secreted cytokines in the supernatant of T-cell cultures.

Methodology:

-

Sample Collection: Culture OT-I splenocytes with OVA or OVA-Q4 peptides for 24-72 hours. Collect the culture supernatant and store at -80°C until use.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ or IL-2) and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add culture supernatants and a standard curve of known cytokine concentrations to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP).

-

Wash the plate and add a TMB substrate solution. The color development is proportional to the amount of cytokine present.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of cytokines in the samples by interpolating from the standard curve.

Conclusion

The glutamine substitution in the this compound provides a powerful tool for investigating the nuances of T-cell activation. As a well-characterized weak agonist for the OT-I TCR, it allows for the precise modulation of TCR signal strength, enabling researchers to dissect the downstream consequences on T-cell proliferation, cytokine production, and differentiation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to understand and manipulate T-cell responses for therapeutic benefit. Further investigation into the long-term effects of stimulation with weak agonists like OVA-Q4 will continue to provide critical insights into T-cell memory formation and the induction of immunological tolerance.

References

- 1. Hierarchy of signaling thresholds downstream of the T cell receptor and the Tec kinase ITK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Slow phosphorylation of a tyrosine residue in LAT optimizes T cell ligand discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MHC/Peptide Stability Assay - Creative BioMart [mhc.creativebiomart.net]

Synthetic OVA-Q4 Peptide: A Technical Guide to its Core Properties and Immunological Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The synthetic peptide OVA-Q4, a variant of the immunodominant ovalbumin epitope OVA (257-264), serves as a critical tool in immunological research. Its altered sequence results in high-affinity binding to the H-2Kb major histocompatibility complex (MHC) class I molecule and potent stimulation of OT-I CD8+ T cells. This guide provides a comprehensive overview of the basic properties of OVA-Q4, including its biochemical characteristics, immunological effects, and detailed protocols for its synthesis, purification, and use in key experimental assays. The information presented herein is intended to support researchers and professionals in the fields of immunology, vaccine development, and cancer immunotherapy in harnessing the utility of this important research peptide.

Core Properties of Synthetic OVA-Q4 Peptide

The fundamental characteristics of the synthetic this compound are summarized in the tables below, providing a clear reference for its physical, chemical, and immunological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Sequence | SIIQFEKL |

| Parent Peptide | OVA (257-264) - SIINFEKL[1][2] |

| Molecular Formula | C46H76N10O13 |

| Molecular Weight | 977.2 g/mol |

| Purity | Typically ≥ 95% (determined by HPLC) |

| Solubility | Soluble in water |

Table 2: Immunological Properties of this compound

| Property | Description |

| MHC Restriction | H-2Kb (Murine MHC Class I)[1][2] |

| TCR Specificity | OT-I[3] |

| Affinity for OT-I TCR | High affinity; reported to induce negative selection in thymocytes |

| Relative 2D Affinity | Higher than the parental N4 (SIINFEKL) peptide for OT-I T cells |

| Immunological Effect | Potent agonist for OT-I CD8+ T cell activation |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and immunological analysis of the this compound are provided below. These protocols are foundational for the consistent and effective use of OVA-Q4 in research settings.

Solid-Phase Peptide Synthesis (SPPS) and Purification of OVA-Q4

This protocol outlines the manual synthesis of the this compound (SIIQFEKL) using Fmoc/tBu chemistry, followed by its purification.

Materials:

-

Fmoc-L-Leu-Wang resin

-

Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Ile-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH)

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / H2O / Triisopropylsilane (TIS) (95:2.5:2.5)

-

Cold diethyl ether

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

Lyophilizer

Protocol:

-

Resin Preparation: Swell the Fmoc-L-Leu-Wang resin in DMF in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid (e.g., Fmoc-Lys(Boc)-OH), 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Perform a ninhydrin test to confirm complete coupling. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the OVA-Q4 sequence (Glu, Phe, Gln, Ile, Ile, Ser).

-

Cleavage and Global Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO) and dilute with the initial HPLC mobile phase.

-

Purify the peptide using RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions containing the pure peptide, as determined by analytical HPLC and mass spectrometry.

-

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound as a white powder.

In Vivo Mouse Immunization with this compound

This protocol describes the immunization of C57BL/6 mice to elicit an OVA-Q4-specific CD8+ T cell response.

Materials:

-

This compound

-

Adjuvant: Complete Freund's Adjuvant (CFA) or a combination of a TLR agonist (e.g., Poly(I:C)) and an anti-CD40 antibody.

-

Phosphate-Buffered Saline (PBS)

-

Syringes and needles

-

C57BL/6 mice

Protocol:

-

Antigen Preparation:

-

Dissolve the lyophilized this compound in sterile PBS to a stock concentration of 1-2 mg/mL.

-

If using CFA, prepare a stable emulsion of the peptide solution and CFA at a 1:1 ratio.

-

If using a soluble adjuvant, mix the peptide solution with the adjuvant (e.g., 50 µg Poly(I:C) and 50 µg anti-CD40 antibody per mouse) immediately before injection.

-

-

Immunization:

-

Acclimate mice for at least one week before the experiment.

-

For a primary immunization, inject each mouse subcutaneously (s.c.) at the base of the tail or on the back with 100-200 µL of the peptide-adjuvant mixture (containing approximately 50-100 µg of peptide).

-

-

Booster Immunization (Optional):

-

For a more robust and long-lasting response, a booster immunization can be administered 2-3 weeks after the primary immunization.

-

Prepare the booster antigen with an incomplete adjuvant (like Incomplete Freund's Adjuvant - IFA) or the same soluble adjuvant as the primary immunization.

-

Administer the booster injection via the same route as the primary immunization.

-

-

Monitoring Immune Response:

-

Antigen-specific T cell responses can be evaluated 7-14 days after the final immunization.

-

Collect spleens or lymph nodes for ex vivo analysis using techniques such as ELISPOT or flow cytometry.

-

ELISPOT Assay for Detecting OVA-Q4 Specific IFN-γ Secreting Cells

This protocol details the use of an ELISPOT assay to quantify the number of OVA-Q4-specific, IFN-γ-producing T cells from immunized mice.

Materials:

-

ELISPOT plate (PVDF membrane)

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-HRP

-

Substrate for HRP (e.g., AEC or BCIP/NBT)

-

This compound

-

Recombinant mouse IL-2

-

Complete RPMI medium

-

Spleens from immunized and control mice

-

ELISPOT plate reader

Protocol:

-

Plate Preparation:

-

Coat the ELISPOT plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Wash the plate with sterile PBS to remove unbound antibody.

-

Block the membrane with complete RPMI medium for at least 2 hours at 37°C.

-

-

Cell Preparation:

-

Prepare single-cell suspensions from the spleens of immunized and control mice.

-

Count the cells and resuspend them in complete RPMI medium.

-

-

Cell Stimulation:

-

Discard the blocking medium from the ELISPOT plate.

-

Add 50 µL of the cell suspension (e.g., 2-5 x 10^5 cells/well) and 50 µL of diluted this compound (final concentration of 1-10 µg/mL) to each well.

-

Include negative control wells (cells without peptide) and positive control wells (cells with a mitogen like Concanavalin A).

-

Recombinant IL-2 can be added to a final concentration of 10-20 U/mL to support T cell viability.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the plate with PBS containing 0.05% Tween 20 (PBST).

-

Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate with PBST.

-

Add Streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the plate with PBST and then PBS.

-

-

Spot Development and Analysis:

-

Add the HRP substrate and monitor for the development of spots.

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry completely.

-

Count the spots using an ELISPOT plate reader.

-

Flow Cytometry for T-Cell Activation Analysis

This protocol describes the use of flow cytometry to analyze the activation of OVA-Q4-specific CD8+ T cells by staining for surface markers and intracellular cytokines.

Materials:

-

Splenocytes from immunized and control mice

-

This compound

-

Brefeldin A

-

Fluorescently labeled antibodies against mouse CD8, CD44, CD69, and IFN-γ

-

Fixation/Permeabilization buffer

-

Flow cytometer

Protocol:

-

In Vitro Restimulation:

-

Plate splenocytes (1-2 x 10^6 cells/well) in a 96-well plate.

-

Stimulate the cells with this compound (1-10 µg/mL) for 5-6 hours at 37°C.

-

Include an unstimulated control.

-

Add Brefeldin A for the last 4-5 hours of incubation to block cytokine secretion.

-

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain the cells with fluorescently labeled antibodies against surface markers (e.g., anti-CD8, anti-CD44, anti-CD69) for 20-30 minutes on ice, protected from light.

-

Wash the cells with FACS buffer.

-

-

Fixation and Permeabilization:

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

-

Intracellular Staining:

-

Stain the cells with a fluorescently labeled antibody against IFN-γ in permeabilization buffer for 30 minutes at room temperature, protected from light.

-

Wash the cells with permeabilization buffer and then with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software, gating on CD8+ T cells and then assessing the expression of activation markers (CD44, CD69) and intracellular IFN-γ.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the synthetic this compound.

References

- 1. Architecture of a minimal signaling pathway explains the T-cell response to a 1 million-fold variation in antigen affinity and dose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T cell - Wikipedia [en.wikipedia.org]

- 3. TCR Affinity for In Vivo Peptide-Induced Thymic Positive Selection Fine-Tunes TCR Responsiveness of Peripheral CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

Altered Peptide Ligands: A Technical Guide for T-Cell Immunologists

For Researchers, Scientists, and Drug Development Professionals

Introduction to Altered Peptide Ligands (APLs)

Altered Peptide Ligands (APLs) are synthetic variants of T-cell epitopes that have been modified at key amino acid positions. These modifications can subtly or dramatically change the nature of the interaction between the T-cell receptor (TCR) and the peptide-Major Histocompatibility Complex (pMHC), leading to a spectrum of T-cell responses.[1][2][3] First described in the early 1990s, APLs have become invaluable tools for dissecting the intricacies of T-cell activation and for the development of novel immunotherapies.[1] By systematically altering peptide sequences, researchers can modulate the strength and quality of the T-cell response, inducing outcomes ranging from full agonism to partial activation, antagonism, or even anergy.[2] This fine-tuning of T-cell function holds immense therapeutic potential for autoimmune diseases, infectious diseases, and cancer.

Core Concepts: Mechanism of APL Action

The functional outcome of a T-cell's encounter with an antigen is determined by the specific engagement of its TCR with a pMHC on an antigen-presenting cell (APC). APLs exert their effects by modifying this critical interaction. The amino acid residues of a peptide can be broadly categorized into two groups: those that anchor the peptide into the groove of the MHC molecule and those that are exposed and available for contact with the TCR.

-

MHC Anchor Residue Modifications: Alterations at these positions primarily affect the stability of the pMHC complex. A more stable complex results in a longer presentation of the peptide on the cell surface, which can enhance T-cell activation. Conversely, destabilizing modifications can lead to weaker or shorter-lived T-cell responses.

-

TCR Contact Residue Modifications: Changes to these residues directly impact the binding affinity and kinetics of the TCR-pMHC interaction. These modifications are central to the diverse functional outcomes observed with APLs:

-

Agonists: APLs that elicit a full T-cell response, often comparable to or stronger than the native peptide.

-

Partial Agonists: These APLs induce only a subset of T-cell effector functions. For example, a partial agonist might trigger cytokine secretion but not proliferation.

-

Antagonists: Antagonistic APLs, when presented alongside the native peptide, can inhibit the T-cell response to the native peptide. On their own, they are typically non-stimulatory.

-

Null Ligands: These APLs do not elicit any detectable T-cell response.

-

The nuanced signaling downstream of the TCR engagement with these different APLs allows for the dissection of the signaling pathways that govern specific T-cell functions.

T-Cell Receptor Signaling Pathway

The engagement of the TCR with a pMHC initiates a complex cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting the effects of APLs. The initial binding event triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by Lck. This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates key adaptor proteins like LAT and SLP-76. This signaling hub then activates multiple downstream pathways, including the calcium, MAPK, and NF-κB pathways, ultimately leading to changes in gene expression, cytokine production, proliferation, and differentiation.

Caption: Simplified T-Cell Receptor (TCR) signaling cascade.

Data Presentation: Quantitative Effects of APLs

The following tables summarize quantitative data from various studies on the effects of APLs on T-cell responses.

Table 1: TCR-pMHC Binding Affinity and Kinetics

| Native Peptide | APL Sequence | MHC Restriction | Amino Acid Change | K D (μM) | k on (M⁻¹s⁻¹) | k off (s⁻¹) | T-Cell Response |

| TRP-2 (180-188) SVYDFFVWL | 2M (SMYDFFVWL) | HLA-A*0201 | V2M | Lower than WT | Higher than WT | Lower than WT | Agonist (Enhanced) |

| gp100 (209-217) ITDQVPFSV | 2M (IMDQVPFSV) | HLA-A2 | T2M | 4.8 | 1.8 x 10^4 | 8.6 x 10^-2 | Agonist (Enhanced) |

| NY-ESO-1 (157-165) SLLMWITQC | C165V (SLLMWITQV) | HLA-A2 | C9V | 0.8 | 1.2 x 10^5 | 9.6 x 10^-2 | Agonist |

| NY-ESO-1 (157-165) SLLMWITQC | C165A (SLLMWITQA) | HLA-A2 | C9A | 1.9 | 6.3 x 10^4 | 1.2 x 10^-1 | Agonist |

Table 2: Functional Avidity of T-Cells in Response to APLs

| Native Peptide | APL Sequence | MHC Restriction | Amino Acid Change | EC₅₀ (μM) Proliferation | EC₅₀ (μM) Cytokine Release | T-Cell Response |

| OVA (257-264) SIINFEKL | G4 (SIIGFEKL) | H-2K b | N4G | >100 | >100 | Antagonist |

| OVA (257-264) SIINFEKL | E1 (EIINFEKL) | H-2K b | S1E | 10⁻³ | 10⁻⁴ | Partial Agonist |

| OVA (257-264) SIINFEKL | V4 (SIIVFEKL) | H-2K b | N4V | 10⁻² | 10⁻³ | Agonist |

| MAGE-A3 (271-279) FLWGPRALV | A272L (FLWGPRLLV) | HLA-A2 | A2L | 0.01 | 0.005 | Superagonist |

Table 3: Cytokine Production Profile in Response to APLs

| Native Peptide | APL Sequence | T-Cell Type | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-4 (pg/mL) | IL-10 (pg/mL) |

| HC gp-39 (322-337) | Wild-Type | Murine CD4+ | High | Moderate | Low | Moderate |

| HC gp-39 (322-337) | E332A | Murine CD4+ | Reduced | Reduced | - | Reduced |

| HC gp-39 (322-337) | K335A | Murine CD4+ | Reduced | Reduced | - | Reduced |

| Myelin Basic Protein (85-99) | Wild-Type | Human CD4+ | High | High | Low | Low |

| Myelin Basic Protein (85-99) | A91 | Human CD4+ | Low | Low | High | High |

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation by flow cytometry. CFSE covalently labels intracellular proteins, and its fluorescence is halved with each cell division.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

-

Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)

-

CFSE stock solution (e.g., 5 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

Antigen Presenting Cells (APCs) (e.g., irradiated PBMCs or a suitable cell line)

-

Native peptide and APLs

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with PBS.

-

CFSE Staining: a. Resuspend cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM. Mix immediately. c. Incubate for 10-15 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of cold complete medium (containing FBS) and incubate on ice for 5 minutes. e. Wash the cells three times with complete medium.

-

Cell Culture: a. Resuspend CFSE-labeled T-cells in complete medium. b. Plate APCs in a 96-well plate. c. Add the native peptide or APLs at various concentrations to the wells. d. Add the CFSE-labeled T-cells to the wells. e. Culture for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Flow Cytometry Analysis: a. Harvest the cells from the wells. b. Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if desired. c. Acquire data on a flow cytometer, detecting CFSE in the FITC or equivalent channel. d. Analyze the data using flow cytometry software to visualize the dilution of CFSE, with each peak representing a successive generation of divided cells.

Caption: Workflow for CFSE-based T-cell proliferation assay.

Cytokine Release Assay (ELISpot)

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Materials:

-

ELISpot plate (PVDF membrane)

-

Capture antibody for the cytokine of interest (e.g., anti-IFN-γ)

-

Blocking solution (e.g., PBS with 1% BSA)

-

PBMCs or purified T-cells

-

APCs

-

Native peptide and APLs

-

Detection antibody (biotinylated)

-

Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)

-

Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)

-

ELISpot reader

Procedure:

-

Plate Coating: a. Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash with sterile water. b. Coat the wells with the capture antibody overnight at 4°C.

-

Blocking: a. Wash the plate with PBS. b. Block the wells with blocking solution for 2 hours at room temperature.

-

Cell Plating and Stimulation: a. Wash the plate with sterile PBS. b. Add APCs and T-cells to the wells. c. Add the native peptide or APLs at various concentrations. d. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection: a. Wash the plate to remove cells. b. Add the biotinylated detection antibody and incubate for 2 hours at room temperature. c. Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

Spot Development: a. Wash the plate thoroughly. b. Add the substrate solution and incubate until spots develop. c. Stop the reaction by washing with water.

-

Analysis: a. Allow the plate to dry completely. b. Count the spots in each well using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Caption: Workflow for ELISpot assay to detect cytokine-secreting cells.

TCR-pMHC Interaction Analysis (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics (on-rate, kₐ; off-rate, kₑ) and affinity (dissociation constant, Kₑ) of biomolecular interactions in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Soluble, purified TCR

-

Soluble, purified pMHC complexes (with native peptide or APLs)

Procedure:

-

Ligand Immobilization: a. Activate the sensor chip surface with a mixture of EDC and NHS. b. Inject the ligand (e.g., TCR) in immobilization buffer to covalently couple it to the chip surface via amine groups. c. Deactivate any remaining active esters with ethanolamine.

-

Analyte Binding: a. Inject a series of concentrations of the analyte (e.g., pMHC complexes) over the sensor surface at a constant flow rate. b. The binding of the analyte to the immobilized ligand is detected as a change in the refractive index, measured in response units (RU).

-

Dissociation: a. After the association phase, switch back to running buffer to monitor the dissociation of the analyte from the ligand.

-

Regeneration (if necessary): a. Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next injection.

-

Data Analysis: a. The resulting sensorgrams (plots of RU versus time) are fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of TCR-pMHC interactions.

Conclusion

Altered peptide ligands are powerful tools for both fundamental T-cell immunology research and the development of targeted immunotherapies. By rationally designing and systematically testing APLs, researchers can gain unprecedented insights into the molecular mechanisms of T-cell activation and differentiation. The experimental protocols and data presented in this guide provide a framework for the design and execution of APL-based studies, paving the way for the development of novel therapeutic strategies for a range of human diseases.

References

- 1. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]

- 2. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On Peptides and Altered Peptide Ligands: From Origin, Mode of Action and Design to Clinical Application (Immunotherapy) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: OVA-Q4 Peptide for In Vivo Mouse Immunization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo immunization of mice using the OVA-Q4 peptide (SIIQFEKL), a variant of the chicken ovalbumin (OVA) peptide 257-264 (SIINFEKL).[1][2][3][4] The this compound is a valuable tool in immunological research, particularly for studying T-cell responses.[1] This document outlines the necessary materials, step-by-step procedures for immunization, and subsequent analysis of the induced immune response through ELISpot, in vivo cytotoxicity assays, and flow cytometry.

Peptide Specifications

| Property | Value |

| Sequence | H-Ser-Ile-Ile-Gln-Phe-Glu-Lys-Leu-OH (SIIQFEKL) |

| Description | A variant of the agonist ovalbumin (OVA) peptide (257-264), SIINFEKL. It is a class I (Kb)-restricted peptide epitope of ovalbumin presented by the class I MHC molecule, H-2Kb. |

| Molecular Formula | C46H76N10O13 |

| Molecular Weight | 977.2 g/mol |

| Purity | ≥95% (as determined by HPLC) |

| Form | Lyophilized powder |

| Storage | Store at -20°C |

In Vivo Mouse Immunization Protocol

This protocol describes a general procedure for immunizing C57BL/6 mice with the this compound to elicit a cytotoxic T lymphocyte (CTL) response.

Materials:

-

This compound (lyophilized)

-

Adjuvant (e.g., Poly I:C, CpG ODN, GM-CSF, or a combination)

-

Sterile, endotoxin-free Phosphate Buffered Saline (PBS)

-

Syringes and needles (e.g., 27-30 gauge)

-

C57BL/6 mice (6-8 weeks old)

Protocol:

-

Peptide Reconstitution:

-

Aseptically reconstitute the lyophilized this compound in sterile, endotoxin-free PBS to a stock concentration of 1 mg/mL.

-

Vortex gently to ensure complete dissolution. Prepare fresh on the day of immunization.

-

-

Adjuvant Preparation:

-

Prepare the chosen adjuvant according to the manufacturer's instructions.

-

For a combination adjuvant, mix the components immediately before emulsifying with the peptide solution.

-

-

Vaccine Formulation:

-

On the day of immunization, mix the this compound solution with the adjuvant. The final concentration of the peptide and adjuvant will depend on the specific experimental design. A common starting point is 50-100 µg of peptide per mouse.

-

The final injection volume is typically 100-200 µL.

-

-

Immunization Schedule:

-

Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) or intravenously (i.v.) with the vaccine formulation. The intravenous route may generate a more substantial CTL response.

-

Booster Immunization (Day 14-21): Administer a booster injection with the same vaccine formulation and route as the primary immunization.

-

-

Monitoring:

-

Monitor the mice daily for any adverse reactions at the injection site.

-

Quantitative Data for Immunization:

| Component | Concentration/Dose per Mouse | Reference |

| OVA Peptide | 50 µg | |

| Poly I:C (Adjuvant) | 10-50 µg | |

| CpG ODN (Adjuvant) | 10 µg | |

| GM-CSF (Adjuvant) | 50 ng | |

| Total Injection Volume | 100-200 µL |

Analysis of Immune Response

ELISpot Assay for IFN-γ Secretion

The ELISpot (enzyme-linked immunospot) assay is a highly sensitive method to quantify the frequency of antigen-specific, cytokine-secreting T cells at the single-cell level.

Protocol:

-

Plate Coating (Day 1):

-

Pre-wet a 96-well PVDF membrane plate with 15 µL of 70% ethanol per well.

-

Wash the plate twice with 180 µL/well of sterile PBS.

-

Coat each well with an anti-mouse IFN-γ capture antibody overnight at 4°C.

-

-

Cell Preparation and Plating (Day 2):

-

Aseptically harvest spleens from immunized and control mice 7-10 days after the final booster immunization.

-

Prepare single-cell suspensions of splenocytes.

-

Plate the splenocytes in the coated ELISpot plate at a density of 2-4 x 10^5 cells/well.

-

Stimulate the cells in triplicate with:

-

This compound (e.g., 10 µg/mL)

-

Positive control (e.g., Concanavalin A)

-

Negative control (medium only)

-

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection and Development (Day 3):

-

Wash the plate to remove cells.

-

Add a biotinylated anti-mouse IFN-γ detection antibody and incubate.

-

Wash the plate and add streptavidin-alkaline phosphatase (or HRP).

-

Add the substrate (e.g., BCIP/NBT or AEC) and incubate until distinct spots emerge.

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry completely before counting the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.

-

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T cells to kill target cells in a living animal.

Protocol:

-

Target Cell Preparation (Day of Assay):

-

Prepare single-cell suspensions of splenocytes from naïve, syngeneic mice.

-

Divide the cells into two populations.

-

Target Population: Pulse with this compound (e.g., 1 µg/mL) and label with a high concentration of CFSE (e.g., 5 µM).

-

Control Population: Do not pulse with peptide and label with a low concentration of CFSE (e.g., 0.5 µM).

-

Mix the two populations at a 1:1 ratio.

-

-

Adoptive Transfer:

-

Inject approximately 10 x 10^6 total cells from the mixed population intravenously into each immunized and control mouse.

-

-

Analysis:

-

After 4-18 hours, harvest the spleens from the recipient mice.

-

Prepare single-cell suspensions and analyze by flow cytometry to distinguish the two CFSE-labeled populations.

-

Calculate the percentage of specific lysis using the following formula:

-

Ratio = (% CFSE_low / % CFSE_high)

-

% Specific Lysis = [1 - (Ratio_unimmunized / Ratio_immunized)] x 100

-

-

Flow Cytometry for T-Cell Phenotyping

Flow cytometry can be used to identify and quantify OVA-Q4-specific T cells using tetramer staining and to analyze their activation status.

Protocol:

-

Cell Preparation:

-

Prepare single-cell suspensions of splenocytes or lymphocytes from draining lymph nodes.

-

-

Staining:

-

Stain the cells with an H-2Kb/SIIQFEKL tetramer conjugated to a fluorochrome (e.g., PE or APC) to identify OVA-Q4-specific CD8+ T cells.

-